molecular formula C13H14ClNO2 B602202 7-(4-Chlorobutoxy)quinolin-2(1H)-one CAS No. 913613-82-8

7-(4-Chlorobutoxy)quinolin-2(1H)-one

Cat. No. B602202
M. Wt: 251.71
InChI Key: DPQAKBJISUNJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206169B2

Procedure details

After 7-hydroxy-1H-quinolin-2-one (10 g) and DMF (50 ml) were heated to approximately 30° C., an aqueous potassium carbonate solution (potassium carbonate: 8.6 g, water: 10 ml) was added. After the mixture was stirred at 30 to 40° C. for about 15 minutes, 1-bromo-4-chlorobutane (14.3 ml) was added and stirred at approximately 40° C. for 5 hours. Water (100 ml) was added dropwise over a period of 30 minutes or more while the temperature was maintained at 30° C. or more. After the mixture was stirred at approximately 30° C. for 30 minutes, stirring was continued at 10° C. or less for 1 hour, after which the precipitated crystals were collected by filtration. After methanol (100 ml) was added to the precipitated crystals, the mixture was stirred under reflux to ensure dissolution. This solution was cooled and stirred at 30 to 40° C. for 30 minutes and then at 5° C. or less for about 1 hour, after which the precipitated crystals were collected by filtration. The crystals were dried at 60° C. to obtain 7-(4-chlorobutoxy)-1H-quinolin-2-one as white powder.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
14.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[NH:9]2)=[CH:4][CH:3]=1.CN(C=O)C.C(=O)([O-])[O-].[K+].[K+].Br[CH2:25][CH2:26][CH2:27][CH2:28][Cl:29]>O>[Cl:29][CH2:28][CH2:27][CH2:26][CH2:25][O:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[NH:9]2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C2C=CC(NC2=C1)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
14.3 mL
Type
reactant
Smiles
BrCCCCCl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 5) °C
Stirring
Type
CUSTOM
Details
After the mixture was stirred at 30 to 40° C. for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at approximately 40° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 30° C. or more
STIRRING
Type
STIRRING
Details
After the mixture was stirred at approximately 30° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 10° C. or less for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
after which the precipitated crystals were collected by filtration
ADDITION
Type
ADDITION
Details
After methanol (100 ml) was added to the precipitated crystals
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled
STIRRING
Type
STIRRING
Details
stirred at 30 to 40° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at 5° C. or less for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
after which the precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals were dried at 60° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCCCOC1=CC=C2C=CC(NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.